molecular formula C19H15ClN4O3S B15099601 N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099601
M. Wt: 414.9 g/mol
InChI Key: DQSWWKNMJOBXGP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-chlorophenyl group at the N-terminus and dual furan substituents on the 1,2,4-triazole core. The triazole scaffold is modified with a furan-2-yl group at position 5 and a furan-2-ylmethyl group at position 4, which may enhance lipophilicity and target binding compared to simpler aryl substituents. Its synthesis typically involves alkylation of a triazole-3-thione intermediate with α-chloroacetamides under basic conditions .

Properties

Molecular Formula

C19H15ClN4O3S

Molecular Weight

414.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15ClN4O3S/c20-13-5-7-14(8-6-13)21-17(25)12-28-19-23-22-18(16-4-2-10-27-16)24(19)11-15-3-1-9-26-15/h1-10H,11-12H2,(H,21,25)

InChI Key

DQSWWKNMJOBXGP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

Biological Activity

The compound N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a member of the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential as an antifungal agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN4O2SC_{17}H_{15}ClN_{4}O_{2}S with a molecular weight of approximately 354.84 g/mol. The structure features a triazole ring, which is known for its pharmacological significance.

PropertyValue
Molecular Weight354.84 g/mol
Molecular FormulaC17H15ClN4O2S
LogP3.15
Polar Surface Area80.45 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Antifungal Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antifungal properties. The triazole nucleus serves as a critical scaffold for developing antifungal agents due to its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. For instance:

  • Substituents on the triazole ring : Modifications can enhance potency against specific fungal strains.
  • Chlorophenyl groups : The presence of a chlorophenyl moiety has been shown to improve lipophilicity and membrane permeability, which are crucial for antifungal activity.

Case Studies

  • Antifungal Efficacy : A study evaluated various 1,2,4-triazole derivatives against Candida albicans and reported Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL for the most potent compounds .
  • Broad Spectrum Activity : Another investigation highlighted that certain triazole derivatives demonstrated efficacy against Aspergillus fumigatus and Cryptococcus neoformans, indicating their potential as broad-spectrum antifungal agents .

Other Biological Activities

Beyond antifungal properties, compounds containing the triazole scaffold have shown promise in various other therapeutic areas:

  • Antibacterial : Some studies report significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
  • Anticancer : Preliminary data suggest that certain triazole derivatives may induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and chlorophenyl group are primary sites for nucleophilic substitution.

Reaction TypeConditionsProductsKey Findings
Triazole ring substitution K₂CO₃, DMF, 80°C3-alkoxy/aryloxy derivativesTriazole N2-position reacts preferentially due to electron-withdrawing effects of adjacent sulfur.
Chlorophenyl substitution NaOH (aq), CuI catalyst4-hydroxyphenyl analogsChlorine replacement occurs under basic conditions, forming phenolic derivatives.

Oxidation Reactions

Furan moieties undergo oxidation, while the sulfanyl bridge can be oxidized to sulfoxides/sulfones.

Reaction SiteOxidizing AgentProductsObservations
Furan rings mCPBA (meta-chloroperbenzoic acid)Dihydrofuran derivativesSelective oxidation at α-position of furan occurs without triazole ring degradation.
Sulfanyl bridge H₂O₂, AcOHSulfoxide (R-SO) → Sulfone (R-SO₂)Stepwise oxidation confirmed via HPLC-MS monitoring.

Hydrolysis Reactions

The acetamide group and triazole ring are susceptible to hydrolysis.

ReactionConditionsProductsNotes
Amide hydrolysis 6M HCl, reflux2-mercaptoacetic acid + 4-chloroanilineQuantitative conversion achieved in 4 hours.
Triazole ring opening NaOH (10%), 100°CThiosemicarbazide intermediatesRing degradation occurs under prolonged heating.

Cycloaddition Reactions

The triazole’s electron-deficient nature enables [3+2] cycloadditions.

Reaction PartnerConditionsProductsYield
PhenylacetyleneCu(I)-catalyzed click chemistryTriazolo[1,5-a]pyrimidine hybrids78–85%
Nitrile oxidesRT, [bmim]BF₄ ionic liquidIsoxazole-linked derivatives92% regioselectivity

Catalytic Coupling Reactions

The chlorophenyl group participates in cross-coupling reactions.

Reaction TypeCatalystsProductsEfficiency
Suzuki coupling Pd(PPh₃)₄, K₂CO₃Biaryl analogs89% yield (arylboronic acid partners)
Buchwald-Hartwig amination Pd₂(dba)₃, XantphosAminated derivatives76% yield (primary amines)

Photochemical Reactions

UV-induced reactions of the furan rings:

ConditionsProductsMechanism
UV (365 nm), O₂EndoperoxidesSinglet oxygen-mediated [4+2] cycloaddition

Stability and Degradation Pathways

FactorEffect
pH < 3 Rapid hydrolysis of acetamide (>90% in 1 hr)
UV light Degradation to chlorophenyl fragments (t₁/₂ = 2.5 hrs)
Thermal stress (150°C) Decomposition via triazole ring scission

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

  • Anti-Exudative Activity (AEA): The target compound’s dual furan substituents likely enhance AEA compared to analogs with single aromatic groups. In studies, 15 out of 21 similar derivatives exhibited AEA exceeding or matching diclofenac sodium (8 mg/kg), with electron-withdrawing groups (e.g., Cl, NO₂) improving efficacy .
  • Substituent Position Effects: Chlorine at the 4-position of the phenyl ring (as in the target compound) demonstrates higher AEA than 2- or 3-chloro analogs, possibly due to improved steric and electronic interactions with target proteins .
  • Role of Heterocycles: Furan rings contribute to π-π stacking and hydrogen bonding, whereas pyridinyl or phenyl groups (e.g., in KA3 derivatives) favor antimicrobial activity via polar interactions .

Research Limitations and Gaps

  • Limited data exist on the target compound’s exact IC₅₀ values or in vivo pharmacokinetics.
  • Most analogs lack head-to-head comparisons under standardized assays, complicating direct efficacy rankings.

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